molecular formula C6H12Cl2N4 B13912659 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride

Cat. No.: B13912659
M. Wt: 211.09 g/mol
InChI Key: GBDJFZPNJXQUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B. The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is a privileged scaffold in drug discovery due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of NH-pyrazole carbonic acids as key intermediates. These intermediates undergo regioselective cyclization to form the desired pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of specific solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine is optimized for cost-efficiency and scalability. This involves the use of multigram-scale reactions with efficient purification steps.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine, which can exhibit enhanced biological activity or improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), which inhibits the replication of the hepatitis B virus by altering the structure of its core protein. This disruption prevents the virus from assembling and replicating effectively .

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4,7H2;2*1H

InChI Key

GBDJFZPNJXQUDU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)N)CN1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.